Ethyl 3-(5-bromopicolinamido)propanoate

Medicinal Chemistry Glucagon Receptor Antagonists Protecting Group Strategy

Sourcing a regioisomerically pure 5-bromopicolinamide building block for glucagon receptor (GCGR) antagonist programs often leads to inconsistent cross-coupling outcomes. Ethyl 3-(5-bromopicolinamido)propanoate eliminates this risk: - Defined 5-bromo regiochemistry ensures reliable Suzuki-Miyaura coupling with arylboronic acids, enabling systematic SAR studies validated in Janssen patent US8748624B2. - Ethyl ester protection permits mild basic hydrolysis (LiOH/THF/H₂O) after coupling, avoiding the acid-labile byproduct cleavage associated with tert-butyl ester analogs. - Available at a consistent 95% purity from 1 g to 100 g scales, allowing seamless transition from feasibility studies to multi-gram campaigns without route re-validation.

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 1274070-41-5
Cat. No. B1454423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromopicolinamido)propanoate
CAS1274070-41-5
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C11H13BrN2O3/c1-2-17-10(15)5-6-13-11(16)9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)
InChIKeyLAIDCHLPWCKNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-bromopicolinamido)propanoate Overview


Ethyl 3-(5-bromopicolinamido)propanoate (CAS 1274070-41-5) is a brominated picolinamide derivative with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol . It belongs to the class of picolinamido-propanoate esters and serves as a key synthetic intermediate in the preparation of glucagon receptor (GCGR) antagonists, as documented in Janssen Pharmaceutica's patent family (US8748624B2, EP2714661B1, WO2012162407A1) [1]. The compound features a 5-bromo substituent on the pyridine ring, enabling palladium-catalyzed Suzuki-Miyaura cross-coupling for further functionalization, and an ethyl ester terminus that provides a labile protecting group strategy in multi-step syntheses [1]. Its computed XLogP3 of 1.3 indicates moderate lipophilicity suitable for standard organic synthesis workflows .

Why Analogs Fail for Ethyl 3-(5-bromopicolinamido)propanoate


Although ethyl 3-(5-bromopicolinamido)propanoate shares the 5-bromopicolinamide core with its methyl ester (methyl 3-(5-bromopicolinamido)propanoate) and tert-butyl ester (tert-butyl 3-(5-bromopicolinamido)propanoate, CAS 1415129-26-8) congeners, these analogs are not functionally interchangeable in multi-step medicinal chemistry campaigns . The ethyl ester offers a distinct hydrolysis profile: it is cleavable under mild basic or acidic conditions, whereas the tert-butyl ester requires stronger acidic conditions (e.g., TFA) that may be incompatible with acid-sensitive downstream intermediates generated during Suzuki coupling steps . Furthermore, substituting the 5-bromo regioisomer with 4-bromo or 6-bromo picolinamide analogs would alter the regiochemical outcome of the critical palladium-catalyzed cross-coupling reaction, fundamentally changing the structure of the final glucagon receptor antagonist candidates validated in the Janssen patent [1]. The specific combination of bromine at the 5-position, the propanoate linker length, and the ethyl ester protecting group is precisely what enabled the synthesis of the lead series with Ki values in the low nanomolar range (14.4–16.5 nM) against the human glucagon receptor [2].

Differentiation Evidence: Ethyl 3-(5-bromopicolinamido)propanoate


Ester Deprotection Lability: Ethyl vs. tert-Butyl Ester

The ethyl ester of 3-(5-bromopicolinamido)propanoate provides a labile protecting group that can be cleaved under mild basic hydrolysis (e.g., LiOH/THF/H₂O or NaOH/EtOH), whereas the tert-butyl ester analog (CAS 1415129-26-8) requires strongly acidic conditions (TFA/CH₂Cl₂) for deprotection [1]. This differential lability is critical when the downstream Suzuki-coupled intermediate contains acid-sensitive functional groups such as formylphenyl or biphenylamine moieties, as described in the Janssen patent [1]. In the patent's synthetic scheme, the ethyl ester intermediate (Example 1, Step A) is carried through Suzuki coupling with 2-formylphenylboronic acid [Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 80°C] and subsequently elaborated without premature ester cleavage, demonstrating compatibility of the ethyl ester with palladium-catalyzed cross-coupling conditions [1].

Medicinal Chemistry Glucagon Receptor Antagonists Protecting Group Strategy Multi-step Synthesis

Suzuki Coupling Reactivity at 5-Bromo Position

The 5-bromo substituent on the picolinamide ring undergoes Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis, a transformation validated in the Janssen patent with precise stoichiometry [1]. Specifically, ethyl 3-(5-bromopicolinamido)propanoate (800 mg, 2.7 mmol, 1.0 equiv.) reacted with 2-formylphenylboronic acid (518 mg, 3.5 mmol, 1.3 equiv.) using Pd(dppf)Cl₂ (217 mg, 0.27 mmol, 10 mol%) and K₂CO₃ (734 mg, 5.3 mmol, 2.0 equiv.) in 1,4-dioxane/H₂O (4:1, 20 mL) at 80°C for 3 hours [1]. For comparison, the tert-butyl ester analog (1.0 g, 3.0 mmol) required a higher catalyst loading (Pd(dppf)Cl₂, 249 mg, 0.30 mmol, 10 mol%) and a larger excess of boronic acid (547 mg, 3.6 mmol, 1.2 equiv.) under otherwise identical conditions [1]. The 5-bromo regioisomer is specifically required for this coupling; 4-bromo or 6-bromo picolinamide analogs would produce constitutionally different biaryl products incompatible with the structure-activity relationship (SAR) established for the glucagon receptor antagonist series.

Suzuki-Miyaura Coupling Palladium Catalysis C–C Bond Formation Synthetic Methodology

Ester Congener Physicochemical Comparison

Ethyl 3-(5-bromopicolinamido)propanoate has a computed XLogP3 of 1.3 and molecular weight of 301.14 g/mol , positioning it in a favorable property range for a synthetic intermediate: sufficient organic solubility for reactions in THF, EtOAc, and 1,4-dioxane, yet adequate polarity for aqueous workup and chromatographic purification. The methyl ester analog (MW 287.11 g/mol, C₁₀H₁₁BrN₂O₃) would be slightly less lipophilic (estimated XLogP3 ~1.0) and more prone to premature hydrolysis during aqueous workup, while the tert-butyl ester analog (MW 329.19 g/mol, C₁₃H₁₇BrN₂O₃) would be more lipophilic (estimated XLogP3 ~2.3–2.5), potentially complicating chromatographic separation from non-polar byproducts generated during Suzuki coupling . The ethyl ester thus occupies an optimal balance of stability and polarity for the synthetic sequence described in the Janssen patent [1].

Physicochemical Properties Lipophilicity Chromatographic Behavior Building Block Selection

Patent-Validated Synthetic Route to GCGR Antagonists

Ethyl 3-(5-bromopicolinamido)propanoate is the explicitly designated intermediate in the synthesis of picolinamido-propanoic acid glucagon receptor antagonists that demonstrated Ki values of 14.4–16.5 nM against the human glucagon receptor, as curated in BindingDB [1]. The final antagonists derived from this intermediate (via Suzuki coupling and subsequent reductive amination) inhibited glucagon-stimulated cAMP production in HEK293 cell membranes expressing human GCGR with IC₅₀ values as low as 22 nM [2]. By contrast, the non-brominated picolinamide analog (ethyl 3-(picolinamido)propanoate) lacks the aryl bromide handle entirely and cannot undergo the Suzuki coupling step required to install the biaryl pharmacophore essential for GCGR antagonism [3]. Similarly, early-generation glucagon receptor antagonists such as L-168,049 (IC₅₀ = 3.7 nM without MgCl₂, 179 nM with MgCl₂) operate via a different chemotype (β-alanyl-aryl ketone) and do not derive from this picolinamido-propanoate scaffold .

Glucagon Receptor Type 2 Diabetes Drug Discovery Binding Affinity

Supplier Purity Benchmarking

Ethyl 3-(5-bromopicolinamido)propanoate is available at a standardized purity specification of 95% from multiple independent suppliers, including LeYan (Catalog No. 2012428) and Smolecule (Catalog No. S908951) . This multi-vendor consistency reduces single-supplier dependency risk for procurement. In comparison, the tert-butyl ester analog (CAS 1415129-26-8) is listed at a significantly higher price point (approximately ¥21,450 for 5 g from BIOFOUNT) [1], while the methyl ester analog is less widely stocked across major catalog suppliers . The ethyl ester variant benefits from broader commercial availability at the 1 g, 5 g, 10 g, 25 g, and 100 g scales, enabling both pilot-scale exploratory chemistry and larger-scale library synthesis .

Quality Control Supplier Comparison Research-Grade Intermediate Procurement Specifications

Application Scenarios: Ethyl 3-(5-bromopicolinamido)propanoate


Synthesis of 5-Aryl Glucagon Receptor Antagonists

This compound is the optimal starting material for medicinal chemistry programs targeting the glucagon receptor (GCGR) for Type 2 diabetes mellitus, where the 5-bromo substituent serves as the electrophilic partner in palladium-catalyzed Suzuki coupling with arylboronic acids. The Janssen patent (US8748624B2) provides validated conditions: ethyl 3-(5-bromopicolinamido)propanoate (1.0 equiv.), arylboronic acid (1.2–1.3 equiv.), Pd(dppf)Cl₂ (10 mol%), K₂CO₃ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 80°C, 3 hours [1]. The resulting 5-aryl-picolinamido-propanoate intermediates are elaborated to final antagonists with Ki values of 14.4–16.5 nM against human GCGR [2].

Diversity-Oriented Picolinamide Library Synthesis

The ethyl ester terminus of this building block enables temporary protection of the carboxylic acid during amide bond-forming and cross-coupling steps, followed by mild basic hydrolysis (LiOH/THF/H₂O) to unmask the free acid for further diversification. This strategy is specifically advantageous compared to the tert-butyl ester analog, which requires strong acid (TFA) deprotection that may cleave acid-labile functionalities introduced during library synthesis [1]. The moderate XLogP3 of 1.3 facilitates standard normal-phase chromatographic purification of intermediates, whereas the more lipophilic tert-butyl ester (estimated XLogP3 ~2.5) would co-elute with non-polar byproducts .

Discovery to Lead Optimization Scale-Up

Because ethyl 3-(5-bromopicolinamido)propanoate is stocked at 1 g through 100 g scales by multiple vendors at a consistent 95% purity specification , research groups can initiate feasibility studies at the 1 g scale and seamlessly transition to multi-gram campaigns without changing intermediate identity or re-validating synthetic routes. This contrasts with the methyl ester analog, which has more limited commercial availability and may require custom synthesis for quantities exceeding gram scale .

Mechanistic Probe Synthesis for Glucagon Receptor Pharmacology

The defined 5-bromo regiochemistry ensures that all downstream Suzuki-coupled products bear the aryl substituent at the pyridine 5-position, enabling systematic structure-activity relationship (SAR) studies where the biaryl dihedral angle and substituent electronic effects on GCGR binding can be interrogated without confounding regioisomeric heterogeneity. The Janssen patent demonstrates that compounds derived from this intermediate achieve functional antagonism of glucagon-stimulated cAMP production with IC₅₀ values as low as 22 nM in HEK293 cell membranes [2], validating the scaffold for pharmacological probe development.

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